molecular formula C20H28N4O2 B6781696 N-[2-(3,5-dimethylphenoxy)ethyl]-3-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide

N-[2-(3,5-dimethylphenoxy)ethyl]-3-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide

Cat. No.: B6781696
M. Wt: 356.5 g/mol
InChI Key: TWHOGICKXKVHKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,5-dimethylphenoxy)ethyl]-3-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide is a synthetic compound that features a complex structure combining a piperidine ring, a pyrazole moiety, and a phenoxyethyl group

Properties

IUPAC Name

N-[2-(3,5-dimethylphenoxy)ethyl]-3-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2/c1-14-9-15(2)11-18(10-14)26-8-6-21-20(25)24-7-4-5-17(13-24)19-12-16(3)22-23-19/h9-12,17H,4-8,13H2,1-3H3,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHOGICKXKVHKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCNC(=O)N2CCCC(C2)C3=NNC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dimethylphenoxy)ethyl]-3-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a β-diketone under acidic conditions.

    Attachment of the Phenoxyethyl Group: The phenoxyethyl group is introduced through an etherification reaction, where 3,5-dimethylphenol reacts with an appropriate ethyl halide in the presence of a base.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound.

    Coupling Reactions: The final step involves coupling the pyrazole and piperidine intermediates using a carboxylation reaction, typically facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenoxy ring, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenoxyethyl group, where the ether linkage can be cleaved and replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Hydroxylated or carbonyl derivatives of the phenoxy ring.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Used in studies to understand the interaction of synthetic compounds with biological targets, such as enzymes or receptors.

    Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(3,5-dimethylphenoxy)ethyl]-3-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyethyl and pyrazole moieties are likely critical for binding to these targets, influencing their activity. The exact pathways involved would depend on the specific biological context, but could include modulation of signal transduction pathways or inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,5-dimethylphenoxy)ethyl]-3-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide: can be compared with other compounds featuring similar structural motifs, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique binding properties and biological activities compared to other similar compounds. The presence of the 3,5-dimethylphenoxy group, in particular, may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.